molecular formula C26H24N4O3 B2966699 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251576-34-7

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2966699
CAS No.: 1251576-34-7
M. Wt: 440.503
InChI Key: OMUHWEICWBILOG-UHFFFAOYSA-N
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Description

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of imidazole and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides or other electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its imidazole ring provides a versatile scaffold for chemical modifications, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-33-23-13-9-19(10-14-23)15-25(31)28-22-11-7-20(8-12-22)16-30-17-24(27-18-30)26(32)29-21-5-3-2-4-6-21/h2-14,17-18H,15-16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHWEICWBILOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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